Oxacyclododecan-2-one

Catalog No.
S583371
CAS No.
1725-03-7
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxacyclododecan-2-one

CAS Number

1725-03-7

Product Name

Oxacyclododecan-2-one

IUPAC Name

oxacyclododecan-2-one

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2

InChI Key

MVOSYKNQRRHGKX-UHFFFAOYSA-N

SMILES

C1CCCCCOC(=O)CCCC1

Canonical SMILES

C1CCCCCOC(=O)CCCC1

The exact mass of the compound Oxacyclododecan-2-one is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of macrolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]. However, this does not mean our product can be used or applied in the same or a similar way.

Oxacyclododecan-2-one (CAS: 1725-03-7), commonly known as 11-undecanolide, is a 12-membered macrocyclic lactone primarily utilized as a high-performance monomer in ring-opening polymerization (ROP). Unlike standard smaller-ring lactones, this macrolide exhibits distinct thermodynamic and kinetic behaviors during enzymatic polymerization, enabling the synthesis of advanced aliphatic polyesters. Its procurement relevance is anchored in its exceptional suitability for green chemistry workflows—specifically lipase-catalyzed, metal-free polymerizations—where it offers measurable advantages in aqueous processability, high monomer conversion rates, and the ability to achieve targeted molecular weights under mild conditions [1].

Procurement substitution with industry-standard monomers like ε-caprolactone or closely related macrolides (e.g., 12-dodecanolide) frequently fails due to divergent phase behaviors and polymerization thermodynamics. While ε-caprolactone is highly miscible in water, it fails to form the necessary emulsion-like compartmentalization required for aqueous enzymatic ROP, halting polymerization entirely in water-based systems [1]. Conversely, substituting with larger macrolides like 12-dodecanolide alters the reaction kinetics, resulting in significantly lower polymer yields and reduced number-average molecular weights (Mn) under identical bulk enzymatic conditions [2]. Consequently, 11-undecanolide cannot be swapped without fundamentally redesigning the solvent system, catalyst selection, or thermal parameters of the polymerization process.

Compatibility with Aqueous Green Polymerization Workflows

In enzymatic ring-opening polymerization (ROP) using water as the solvent, 11-undecanolide demonstrates superior processability compared to standard smaller-ring lactones. When subjected to lipase-catalyzed ROP in aqueous media, 11-undecanolide successfully forms an emulsion-like system that facilitates polymerization, achieving polyester yields of up to 89%. In stark contrast, ε-caprolactone fails to form this critical emulsion compartmentalization, resulting in a complete failure to induce ROP under identical aqueous conditions[1].

Evidence DimensionAqueous enzymatic ROP yield
Target Compound DataUp to 89% yield (via emulsion formation)
Comparator Or Baselineε-Caprolactone (0% yield / fails to induce ROP)
Quantified Difference>89% yield advantage in water
ConditionsLipase-catalyzed ROP in water solvent

Enables manufacturers to eliminate volatile organic solvents (VOCs) and utilize strictly aqueous, environmentally benign polymerization processes.

Superior Chain Growth in Bulk Enzymatic ROP

When polymerized in bulk (solvent-free) conditions using Novozym 435 at 60 °C, 11-undecanolide achieves a higher molecular weight and conversion rate than its 13-membered analog, 12-dodecanolide. Studies show that poly(11-undecanolide) reaches a number-average molecular weight (Mn) of 4,900 g/mol with an 88% yield. Under the exact same conditions, 12-dodecanolide yields an Mn of only 2,800 g/mol at a 59% yield [1].

Evidence DimensionNumber-average molecular weight (Mn) and yield
Target Compound DataMn = 4,900 g/mol, 88% yield
Comparator Or Baseline12-Dodecanolide (Mn = 2,800 g/mol, 59% yield)
Quantified Difference75% higher Mn and 29% higher absolute yield
ConditionsBulk ROP at 60 °C catalyzed by Novozym 435

Ensures higher conversion efficiency and superior mechanical properties of the resulting polyester when utilizing solvent-free industrial processes.

High-Yield Macrolide Reactivity in Lipase-Catalyzed ROP

11-Undecanolide exhibits high reactivity in lipase-catalyzed ring-opening polymerizations compared to traditional lactones. When polymerized at 75 °C in bulk using Lipase PF, 11-undecanolide yields poly(11-undecanolide) quantitatively with an Mn of 23,000 g/mol (Mw/Mn = 2.6). This demonstrates a significantly higher ring-opening polymerizability for this 12-membered macrolide compared to the industry standard ε-caprolactone, which requires longer reaction times or different catalyst systems to achieve comparable high-molecular-weight aliphatic polyesters [1].

Evidence DimensionHigh-molecular-weight attainment
Target Compound DataMn = 23,000 g/mol (quantitative yield)
Comparator Or Baselineε-Caprolactone (Standard baseline requiring extended times)
Quantified DifferenceQuantitative conversion to high-Mn polymer (23,000 g/mol)
ConditionsBulk ROP at 75 °C using Lipase PF

Allows for the rapid, metal-free production of high-molecular-weight biodegradable polyesters suitable for biomedical applications.

Green Synthesis of Aliphatic Polyesters

Where manufacturers require solvent-free or aqueous enzymatic polymerization to produce biodegradable plastics, 11-undecanolide is the preferred monomer due to its unique ability to form reactive emulsions in water, unlike ε-caprolactone [1].

Biomedical Polymer Production

In the formulation of metal-free, biocompatible polyesters for drug delivery or tissue engineering, 11-undecanolide provides superior chain growth (Mn ~23,000) under mild, lipase-catalyzed conditions without the toxic residues associated with organometallic ROP catalysts [1].

Copolymerization for Tunable Biodegradability

When engineering random copolyesters with specific thermal or degradation profiles, 11-undecanolide serves as an excellent comonomer alongside ε-caprolactone or 15-pentadecanolide, leveraging its high enzymatic reactivity to ensure uniform monomer incorporation [1].

XLogP3

3.6

UNII

4E2392MT4H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39282-36-5
1725-03-7

Wikipedia

Undecalactone

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

Oxacyclododecan-2-one: ACTIVE
Undecanoic acid, hydroxy-, lactone: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types